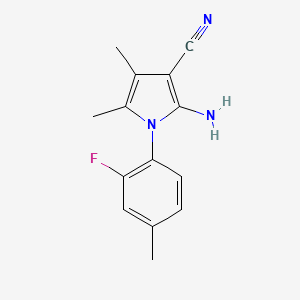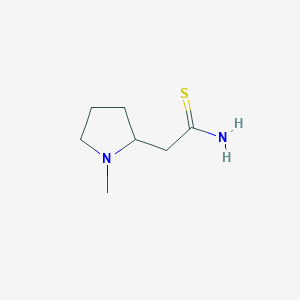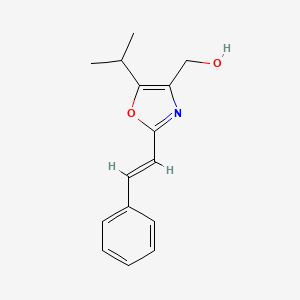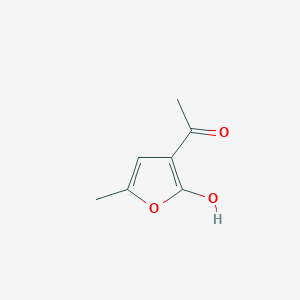
1-(2-Hydroxy-5-methylfuran-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxy-5-methylfuran-3-yl)ethanone is an organic compound with the molecular formula C7H8O3 It is a derivative of furan, a heterocyclic organic compound, and features a hydroxy group and a methyl group attached to the furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxy-5-methylfuran-3-yl)ethanone typically involves the use of furan derivatives. One common method is the condensation of acetylacetone with furan derivatives under acidic conditions. For instance, the condensation of acetylacetone with ethyl bromopyruvate in the presence of p-toluenesulfonic acid can yield ethyl 4-acetyl-5-methylfuran-3-carboxylate, which can be further transformed into this compound .
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Hydroxy-5-methylfuran-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogens or alkylating agents.
Major Products Formed:
Oxidation: Formation of 1-(2-Oxo-5-methylfuran-3-yl)ethanone.
Reduction: Formation of 1-(2-Hydroxy-5-methylfuran-3-yl)ethanol.
Substitution: Formation of various substituted furans depending on the reagents used.
Applications De Recherche Scientifique
1-(2-Hydroxy-5-methylfuran-3-yl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of flavor and fragrance compounds due to its furan ring structure.
Mécanisme D'action
The mechanism of action of 1-(2-Hydroxy-5-methylfuran-3-yl)ethanone involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The furan ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
1-(2-Hydroxy-5-methylphenyl)ethanone: Similar structure but with a phenyl ring instead of a furan ring.
2-Acetyl-5-methylfuran: Similar structure but lacks the hydroxy group.
Uniqueness: 1-(2-Hydroxy-5-methylfuran-3-yl)ethanone is unique due to the presence of both a hydroxy group and a methyl group on the furan ring. This combination of functional groups imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Propriétés
Numéro CAS |
318511-77-2 |
|---|---|
Formule moléculaire |
C7H8O3 |
Poids moléculaire |
140.14 g/mol |
Nom IUPAC |
1-(2-hydroxy-5-methylfuran-3-yl)ethanone |
InChI |
InChI=1S/C7H8O3/c1-4-3-6(5(2)8)7(9)10-4/h3,9H,1-2H3 |
Clé InChI |
DJYVCPPODZIDRA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(O1)O)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



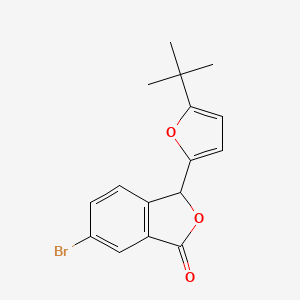
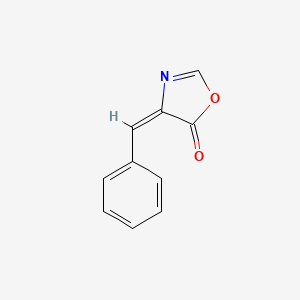
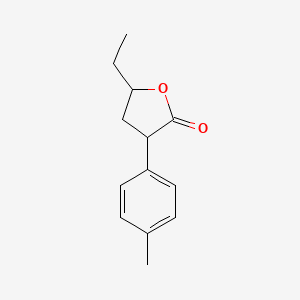

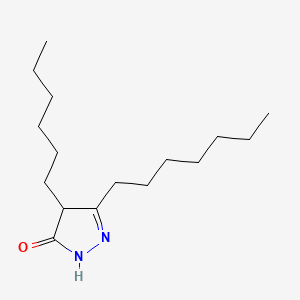
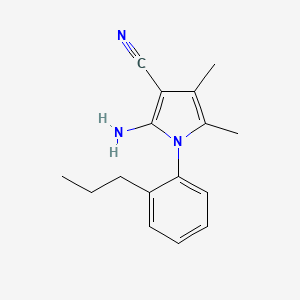

![(3aS,9aR)-3a,4,5,6,7,8,9,9a-Octahydrocycloocta[d][1,2]oxazole](/img/structure/B12889061.png)
